molecular formula C9H9N3O2 B12501259 6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B12501259
M. Wt: 191.19 g/mol
InChI Key: SWMMQSVVLMFOSG-UHFFFAOYSA-N
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Description

6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridinone and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridinone moiety. One common method involves the cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a pyridinone derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can study its interactions with biological targets to identify potential therapeutic applications.

    Medicine: The compound could be explored for its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific diseases or conditions.

    Industry: In materials science, the compound might be used in the development of new materials with desirable properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one include other heterocyclic molecules that feature both pyridinone and oxadiazole rings, such as:

  • 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 6-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement and nature of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it particularly valuable for certain applications where other compounds might not be as effective.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-8(13)10-6/h3-5H,2H2,1H3,(H,10,13)

InChI Key

SWMMQSVVLMFOSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC(=O)N2

Origin of Product

United States

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